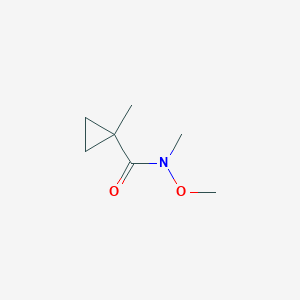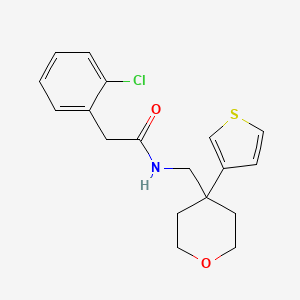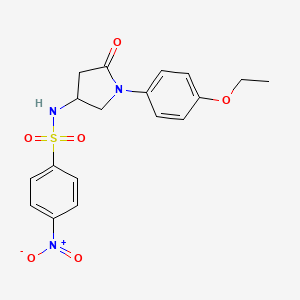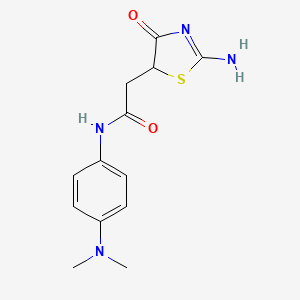
N-BOC-Aminomethylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-BOC-Aminomethylboronic acid pinacol ester is a boronic acid derivative with the molecular formula C12H24BNO4. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. The compound is characterized by the presence of a boronic acid group, an aminomethyl group, and a pinacol ester group, which contribute to its unique reactivity and versatility in various chemical reactions .
Mécanisme D'action
Target of Action
N-BOC-Aminomethylboronic acid pinacol ester, also known as tert-Butyl ((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)carbamate, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (the targets of this compound) with organic halides .
Mode of Action
The compound interacts with its targets (organoboron compounds) through a process called transmetalation . In the Suzuki–Miyaura coupling reaction, the organoboron compound is transferred from boron to palladium . This process is facilitated by the this compound, which acts as a source of the organoboron compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific conditions of the reaction in which it is used .
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-BOC-Aminomethylboronic acid pinacol ester can be synthesized through several methods. One common synthetic route involves the reaction of aminomethylboronic acid with di-tert-butyl dicarbonate (BOC anhydride) to protect the amine group, followed by esterification with pinacol. The reaction typically requires the use of a base such as triethylamine and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-BOC-Aminomethylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
N-BOC-Aminomethylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in cancer therapy and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(N-BOC-Amino)phenylboronic acid pinacol ester
- 3-(N-BOC-Amino)phenylboronic acid pinacol ester
- 2-Aminophenylboronic acid pinacol ester
Uniqueness
N-BOC-Aminomethylboronic acid pinacol ester is unique due to its aminomethyl group, which provides additional reactivity and versatility compared to other boronic acid derivatives. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
Propriétés
IUPAC Name |
tert-butyl N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BNO4/c1-10(2,3)16-9(15)14-8-13-17-11(4,5)12(6,7)18-13/h8H2,1-7H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHBONRCKUQNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2144499-63-6 |
Source


|
| Record name | tert-butyl N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B2846730.png)



![3-(3,4-Dimethoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2846736.png)
![N-(2-hydroxyethyl)-N-[2-(pyridin-2-yloxy)ethyl]prop-2-enamide](/img/structure/B2846741.png)


![2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)
![N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2846746.png)
![4-Cyclobutylidene-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2846747.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide](/img/structure/B2846749.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2846753.png)
